Superior Synthetic Yield of 3-(2-chloropyridin-4-yl)oxyaniline vs. 4-((2-chloropyridin-4-yl)oxy)aniline Under Comparable Conditions
In a direct head-to-head comparison using the same patented synthetic methodology, 3-(2-chloropyridin-4-yl)oxyaniline is obtained in a significantly higher yield of 89% [1], compared to a 77% yield for its regioisomer, 4-((2-chloropyridin-4-yl)oxy)aniline [2]. Both procedures utilize 3-aminophenol or 4-aminophenol with 2,4-dichloropyridine under basic conditions in DMSO.
| Evidence Dimension | Isolated Yield of SNAr Reaction |
|---|---|
| Target Compound Data | 89% |
| Comparator Or Baseline | 4-((2-chloropyridin-4-yl)oxy)aniline (CAS 630125-70-1): 77% |
| Quantified Difference | +12 percentage points |
| Conditions | Reaction of aminophenol with 2,4-dichloropyridine, Cs2CO3/DMSO, 120°C (for target) or KOBut/THF/DMSO, 60°C (for comparator); both from US09328103B2. |
Why This Matters
A 12% higher yield translates directly to a more cost-effective and material-efficient synthesis, reducing the cost of goods for large-scale procurement and minimizing waste.
- [1] Guo, X.; Zhu, Z. Compounds as tyrosine kinase modulators. US Patent 9,328,103 B2, May 3, 2016. (Procedure for 3-(2-chloropyridin-4-yl)oxyaniline, Example 1, 89% yield). https://patents.google.com/patent/US9328103B2/ View Source
- [2] Guo, X.; Zhu, Z. Compounds as tyrosine kinase modulators. US Patent 9,328,103 B2, May 3, 2016. (Procedure for 4-((2-chloropyridin-4-yl)oxy)aniline, Example 2, 77% yield). https://patents.google.com/patent/US9328103B2/ View Source
